molecular formula C₄H₉Cl₂O₄P B057314 Bis(2-chloroethyl) phosphate CAS No. 3040-56-0

Bis(2-chloroethyl) phosphate

Cat. No. B057314
CAS RN: 3040-56-0
M. Wt: 222.99 g/mol
InChI Key: PMGHIGLOERPWGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study by Zhou et al. (2020) explored the biotransformation of TCEP in sediment microcosms, highlighting the degradation process through which bis(2-chloroethyl) phosphate is produced. The degradation fitted pseudo zero-order kinetics, indicating a complex degradation pathway involving hydrolytic dechlorination and oxidation pathways (Zhou et al., 2020).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes, provides insights into the coordination modes and molecular organization of phosphate esters. These studies contribute to our understanding of the structural aspects of bis(2-chloroethyl) phosphate analogues and their potential applications in materials science (Minyaev et al., 2017).

Scientific Research Applications

  • Exposure in Children : Studies have identified Bis(2-chloroethyl) phosphate in urine samples of children, indicating exposure from consumer products containing OPEs. The chemical was found in varying concentrations, highlighting the need for understanding its health impacts in early life (He et al., 2018).

  • Microbial Biotransformation : Research has shown that Bis(2-chloroethyl) phosphate can be biotransformed in sediment microcosms, indicating potential environmental degradation pathways. The study of microbial communities adapting to this compound provides insights into its environmental persistence and degradation (Zhou et al., 2020).

  • Cancer Research : Bis(2-chloroethyl) phosphate has been involved in studies related to cancer therapy, particularly in understanding the bioenergetics of tumors and the effects of treatments like 1,3-bis(2-chloroethyl)-1-nitrosourea on gliosarcomas (Steen et al., 1988).

  • Developmental Toxicity : Studies using zebrafish models have investigated the developmental toxicity of chlorinated phosphate esters (CPEs), including Bis(2-chloroethyl) phosphate. These studies are crucial for understanding the impact of these compounds on early vertebrate development (McGee et al., 2012).

  • Urinary Biomonitoring : Research has focused on biomonitoring of Bis(2-chloroethyl) phosphate through urinary metabolites. These studies provide important data for assessing human exposure and potential health risks associated with OPEs (Dodson et al., 2014).

  • Health Risk from Exposure : Several studies have assessed the health risks associated with Bis(2-chloroethyl) phosphate exposure, particularly in specific populations like children and people living in areas with high electronic waste. These studies help in understanding the extent and impact of exposure to this compound (Lu et al., 2017).

Safety And Hazards

BCEP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential health risks, including neurological effects, reproductive effects, developmental effects, kidney effects, and cancer . It also poses risks to aquatic species like fish and aquatic invertebrates .

properties

IUPAC Name

bis(2-chloroethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGHIGLOERPWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184485
Record name Bis(2-chloroethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl) phosphate

CAS RN

3040-56-0
Record name Bis(2-chloroethyl) phosphate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-chloroethyl) phosphate
Source ChemIDplus
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Record name Bis(2-chloroethyl) phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) hydrogen phosphate
Source European Chemicals Agency (ECHA)
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Record name BIS(2-CHLOROETHYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
Z Zhong, X Liu, Y Ruan, Z Li, J Li, L Sun, S Hou - Nanotoxicology, 2023 - Taylor & Francis
2,2-bis(chloromethyl) trimethylene bis[bis(2-chloroethyl) phosphate] (V6) has been widely used as an additive in a variety of plastics due to its extremely low toxicity. However, we …
Number of citations: 3 www.tandfonline.com
DE Chapman, SR Michener, G Powis - Fundamental and Applied …, 1991 - Elsevier
Previous studies indicate that tris(2-chloroethyl)phosphate (TCP) preferentially produces hippocampal brain lesions in female versus male rats, and the expression of these lesions is …
Number of citations: 29 www.sciencedirect.com
X Zhou, Y Liang, G Ren, K Zheng, Y Wu… - Environmental …, 2020 - ACS Publications
Tris(2-chloroethyl) phosphate (TCEP), a typical chlorinated organophosphate ester (OPE), is an emerging contaminant of global concern because of its frequent occurrence, potential …
Number of citations: 26 pubs.acs.org
D Saint-Hilaire, KZ Ismail, U Jans - Chemosphere, 2011 - Elsevier
Tris(2-chloroethyl)phosphates (TCEP) is a widely used flame retardant in the US. It has recently been identified as one of the most frequently detected contaminants in US streams. This …
Number of citations: 12 www.sciencedirect.com
S Yang, J Wu, H Wang, Q Yang, H Zhang, L Yang… - Environmental …, 2023 - Elsevier
End-of-life vehicles (ELVs) dismantling sites are the notorious hotspots of chlorinated organophosphate esters (Cl-OPEs). However, the microbial-mediated dechlorination of Cl-OPEs at …
Number of citations: 4 www.sciencedirect.com
Y Liang, X Zhou, Y Wu, Y Wu, S Gao, X Zeng, Z Yu - Water Research, 2022 - Elsevier
Tris(2-chloroethyl) phosphate (TCEP) is of growing concern because of its ubiquitous occurrence, potential toxicity, and persistence in the environment. In this study, two efficient TCEP …
Number of citations: 9 www.sciencedirect.com
T Zhang, X Bai, S Lu, B Zhang, L Xie, H Zheng… - Environment …, 2018 - Elsevier
Organophosphate esters (OPs) are substitutes for polybrominated diphenyl ether (PBDE) flame retardants. China is the largest producer of OPs globally, with the production rate …
Number of citations: 63 www.sciencedirect.com
N Van den Eede, H Neels, PG Jorens… - Journal of Chromatography …, 2013 - Elsevier
A new analytical method was developed for the determination of dialkyl and diaryl phosphates (DAPs), which are metabolites of organophosphate triesters (PFRs), in human urine. …
Number of citations: 152 www.sciencedirect.com
L Wang, Q Kang, Y Jia, X Li, J Hu - Environmental Science & …, 2021 - ACS Publications
Several haloalkyl organophosphate triester (OPTE) flame retardants have been restricted in some countries due to their potential health risks, but the usage of alternative haloalkyl …
Number of citations: 24 pubs.acs.org
D Li, Y Zhong, X Zhu, H Wang, W Yang, Y Deng… - Environmental …, 2020 - Elsevier
Tris(2-chloroethyl) phosphate (TCEP) is a widely found emerging pollutant due to its heavy usage as a flame retardant. It is chemically stable and is very difficult to removal from water. …
Number of citations: 9 www.sciencedirect.com

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